Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenyl acetate, characterized by the presence of a hydroxy group and a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-hydroxy-3-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-3-nitrophenyl)acetate.
Reduction: Formation of Ethyl 2-(2-hydroxy-3-aminophenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate: Similar structure but with different positions of the hydroxy and nitro groups, leading to different chemical and biological properties.
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate:
Ethyl 2-(2-hydroxy-3-aminophenyl)acetate: The reduced form of this compound, with an amino group instead of a nitro group, exhibiting different chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-3-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-9(12)6-7-4-3-5-8(10(7)13)11(14)15/h3-5,13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRCYIIHUYFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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